5-{[(E)-2-(5-BROMO-2-METHOXYBENZOYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL BENZOATE
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Overview
Description
5-{[(E)-2-(5-BROMO-2-METHOXYBENZOYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL BENZOATE: is a complex organic compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes a brominated methoxybenzoyl group and a methoxyphenyl benzoate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 5-bromo-2-methoxybenzoyl chloride with hydrazine to form the hydrazone intermediate, which is then reacted with 2-methoxyphenyl benzoate under specific conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the hydrazone linkage, converting it to the corresponding amine.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced hydrazone derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology: In biological research, it can be used as a probe to study enzyme interactions and as a precursor for the synthesis of bioactive molecules.
Industry: In industrial applications, the compound can be used in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 5-{[(E)-2-(5-BROMO-2-METHOXYBENZOYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone linkage can participate in reversible binding with active sites, while the brominated and methoxy groups can enhance binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
- 4-BROMO-2-{[(E)-2-(5-BROMO-2-METHOXYBENZOYL)HYDRAZONO]METHYL}PHENYL 4-METHOXYBENZOATE
- 2-BROMO-5-METHOXYBENZOIC ACID
Uniqueness: The uniqueness of 5-{[(E)-2-(5-BROMO-2-METHOXYBENZOYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL BENZOATE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromine and methoxy groups enhances its versatility in synthetic applications and its potential as a bioactive molecule.
Properties
Molecular Formula |
C23H19BrN2O5 |
---|---|
Molecular Weight |
483.3g/mol |
IUPAC Name |
[5-[(E)-[(5-bromo-2-methoxybenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] benzoate |
InChI |
InChI=1S/C23H19BrN2O5/c1-29-19-11-9-17(24)13-18(19)22(27)26-25-14-15-8-10-20(30-2)21(12-15)31-23(28)16-6-4-3-5-7-16/h3-14H,1-2H3,(H,26,27)/b25-14+ |
InChI Key |
RVBVPGJZAMUNID-AFUMVMLFSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)C(=O)N/N=C/C2=CC(=C(C=C2)OC)OC(=O)C3=CC=CC=C3 |
SMILES |
COC1=C(C=C(C=C1)Br)C(=O)NN=CC2=CC(=C(C=C2)OC)OC(=O)C3=CC=CC=C3 |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C(=O)NN=CC2=CC(=C(C=C2)OC)OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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